3-Bromofluoranthène

Vue d'ensemble

Description

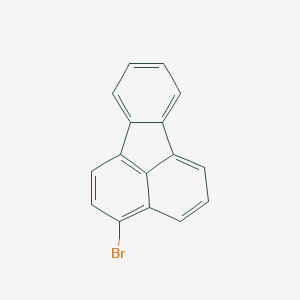

3-Bromofluoranthene is a derivative of fluoranthene, which is classified as a polycyclic aromatic hydrocarbon. This compound is formed through the bromination of fluoranthene and is often found in fine particulate matter of air pollutants. It is known for its role in inducing vascular endothelial dysfunction, which is critical in the pathogenesis of cardiovascular and vascular diseases .

Applications De Recherche Scientifique

3-Bromofluoranthene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology and Medicine: Studies have shown that 3-Bromofluoranthene induces vascular endothelial dysfunction through the MAPK-mediated-NFκB pro-inflammatory pathway and intracellular reactive oxygen species generation.

Industry: It is used in the production of materials for organic semiconductors and other advanced materials.

Mécanisme D'action

Target of Action

The primary target of 3-Bromofluoranthene (3-BrFlu) is the vascular endothelial cells, specifically the SVEC4-10 cells . These cells play a critical role in the pathogenesis of cardiovascular and vascular diseases .

Mode of Action

3-BrFlu interacts with its targets and induces pro-inflammatory responses in a concentration-dependent manner . It triggers the generation of the pro-inflammatory mediator PGE2 through COX2 expression . Furthermore, it induces the expression of COX2 and the generation of pro-inflammatory cytokines, including TNFα and IL-6, through the phosphorylation of NF-κB p65 . This phosphorylation is mediated by the phosphorylation of MAPK, including p38 MAPK, ERK, and JNK .

Biochemical Pathways

The biochemical pathways affected by 3-BrFlu involve the MAPK-mediated-NFκB pro-inflammatory pathway and intracellular ROS generation . The compound disrupts vascular endothelial integrity and up-regulates vascular endothelial permeability . It also induces the generation of intracellular ROS, which is associated with the down-regulated activities of the antioxidant enzyme (AOE), including SOD and catalase .

Pharmacokinetics

The compound’s effects are concentration-dependent, suggesting that its bioavailability may influence its efficacy .

Result of Action

The action of 3-BrFlu results in vascular endothelial dysfunction . It causes concentration-dependent changes in ectopic angiogenesis of the sub-intestinal vein and dilation of the dorsal aorta in zebrafish .

Action Environment

3-BrFlu is a secondary metabolite of fluoranthene and exists in the fine particulate matter of air pollutants . Environmental factors such as the presence of these pollutants may influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

It is known to interact with various biomolecules, leading to a range of biochemical reactions .

Cellular Effects

3-Bromofluoranthene has been shown to induce vascular endothelial dysfunction in a concentration-dependent manner . It disrupts vascular endothelial integrity and up-regulates vascular endothelial permeability through pro-inflammatory responses in vascular endothelial cells .

Molecular Mechanism

The molecular mechanism of 3-Bromofluoranthene involves the induction of pro-inflammatory mediators such as PGE2 through COX2 expression . It also induces the generation of pro-inflammatory cytokines, including TNFα and IL-6, through the phosphorylation of NF-κB p65, which is mediated by the phosphorylation of MAPK, including p38 MAPK, ERK, and JNK .

Temporal Effects in Laboratory Settings

It is known to induce concentration-dependent changes in ectopic angiogenesis of the sub-intestinal vein and dilation of the dorsal aorta in zebrafish .

Dosage Effects in Animal Models

The effects of 3-Bromofluoranthene vary with different dosages in animal models . Specific threshold effects or toxic effects at high doses have not been reported.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Bromofluoranthene can be synthesized by dissolving fluoranthene in nitrobenzene and slowly adding bromine diluted with nitrobenzene. The reaction mixture is then stirred at room temperature for 20 hours .

Industrial Production Methods: While specific industrial production methods for 3-Bromofluoranthene are not extensively documented, the laboratory synthesis method involving bromination of fluoranthene can be scaled up for industrial purposes. The reaction conditions would need to be optimized for larger-scale production to ensure safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromofluoranthene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Oxidation Reactions: It can be oxidized under specific conditions to form different oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed:

Substitution Reactions: Products include substituted fluoranthene derivatives.

Oxidation Reactions: Products include oxidized fluoranthene derivatives.

Comparaison Avec Des Composés Similaires

Fluoranthene: The parent compound of 3-Bromofluoranthene.

3-Methylfluoranthene: Another derivative of fluoranthene, known for its role as an environmental pollutant and active tumor initiator.

Uniqueness of 3-Bromofluoranthene: 3-Bromofluoranthene is unique due to its specific bromination, which imparts distinct chemical reactivity and biological effects. Its ability to induce vascular endothelial dysfunction through specific molecular pathways sets it apart from other fluoranthene derivatives.

Propriétés

IUPAC Name |

3-bromofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXFCLXZMIFHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90529497 | |

| Record name | 3-Bromofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13438-50-1 | |

| Record name | 3-Bromofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromofluoranthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism by which 3-Bromofluoranthene induces vascular endothelial dysfunction?

A1: Research suggests that 3-Bromofluoranthene exposure leads to vascular endothelial dysfunction through a two-pronged mechanism:

- MAPK-mediated NFκB pro-inflammatory pathway activation: 3-Bromofluoranthene triggers the phosphorylation of MAPKs (p38 MAPK, ERK, and JNK), subsequently activating the NFκB p65 pathway. [] This activation stimulates the expression of COX2, leading to the production of the pro-inflammatory mediator PGE2. [] Additionally, it elevates the production of pro-inflammatory cytokines like TNFα and IL-6. []

- Intracellular ROS generation: 3-Bromofluoranthene exposure induces the generation of intracellular reactive oxygen species (ROS). [] This increase in ROS levels, coupled with the downregulation of antioxidant enzymes like SOD and catalase, contributes to oxidative stress and cellular damage, further exacerbating endothelial dysfunction. []

Q2: What are the observable consequences of 3-Bromofluoranthene exposure in a biological model like zebrafish?

A2: Studies using zebrafish as a model organism have revealed several detrimental effects of 3-Bromofluoranthene on vascular health, including:

- Increased ectopic angiogenesis: 3-Bromofluoranthene exposure is linked to a concentration-dependent increase in the formation of new blood vessels in the sub-intestinal vein of zebrafish. []

- Dorsal aorta dilation: Zebrafish exposed to 3-Bromofluoranthene exhibit a concentration-dependent dilation of their dorsal aorta. []

- Disrupted vascular endothelial integrity: 3-Bromofluoranthene exposure disrupts the integrity of the vascular endothelium, leading to increased permeability. []

Q3: How does the chemical structure of 3-Bromofluoranthene lend itself to being studied through various analytical methods?

A3: While the provided research papers don't delve deeply into specific analytical techniques for 3-Bromofluoranthene, its structure, featuring both a bromine atom and a fluoranthene ring system, makes it amenable to analysis by various techniques commonly employed in organic chemistry:

Q4: Does 3-Bromofluoranthene trigger apoptosis in vascular endothelial cells, and if so, what pathways are involved?

A4: Yes, research indicates that 3-Bromofluoranthene induces apoptosis in vascular endothelial cells. [] Although the specific mechanisms and pathways involved require further investigation, the available research suggests that both intrinsic and extrinsic caspase-dependent pathways contribute to 3-Bromofluoranthene-induced apoptosis in these cells. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

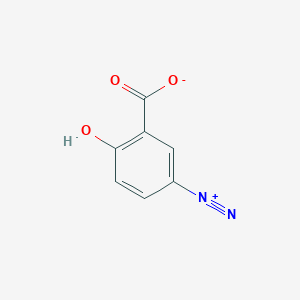

![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)